

# Application Notes and Protocols for Tourmaline Structural Formula Calculation

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## Compound of Interest

Compound Name: TOURMALINE

Cat. No.: B1171579

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## Introduction

**Tourmaline** is a complex borosilicate mineral with a generalized structural formula of  $XY_3Z_6(T_6O_{18})(BO_3)_3V_3W$ .<sup>[1][2]</sup> Due to its wide range of possible elemental substitutions, the precise determination of its structural formula is crucial for accurate classification and for understanding the geochemical environment in which it formed.<sup>[3]</sup> This document provides a detailed protocol for calculating the structural formula of **tourmaline** from chemical data, typically obtained from electron probe microanalysis (EPMA).

The chemical composition of **tourmaline** can be highly variable, with different elements occupying specific crystallographic sites:

- X-site:  $Na^{1+}$ ,  $Ca^{2+}$ ,  $K^{1+}$ , or a vacancy ( $\square$ ).<sup>[1][2]</sup>
- Y-site:  $Fe^{2+}$ ,  $Mg^{2+}$ ,  $Mn^{2+}$ ,  $Al^{3+}$ ,  $Li^{1+}$ ,  $Fe^{3+}$ ,  $Cr^{3+}$ ,  $V^{3+}$ ,  $Ti^{4+}$ .<sup>[1][2]</sup>
- Z-site:  $Al^{3+}$ ,  $Fe^{3+}$ ,  $Mg^{2+}$ ,  $Cr^{3+}$ ,  $V^{3+}$ .<sup>[1][2]</sup>
- T-site:  $Si^{4+}$ , with minor  $Al^{3+}$  or  $B^{3+}$ .<sup>[1]</sup>
- B-site:  $B^{3+}$ .<sup>[1]</sup>
- V-site:  $OH^{1-}$ ,  $O^{2-}$ .<sup>[1]</sup>
- W-site:  $OH^{1-}$ ,  $F^{1-}$ ,  $O^{2-}$ .<sup>[1]</sup>

EPMA provides quantitative elemental analysis, but it cannot directly measure the light elements Boron (B), Lithium (Li), and Hydrogen (H), nor can it determine the valence state of iron ( $\text{Fe}^{2+}$  vs.  $\text{Fe}^{3+}$ ).<sup>[4][5][6]</sup> Therefore, a standardized calculation procedure with certain assumptions is necessary to derive a reliable structural formula.

## Experimental Protocol: Calculation of the Tourmaline Structural Formula

This protocol outlines the step-by-step method to calculate the **tourmaline** structural formula from oxide weight percent (wt%) data obtained from EPMA. The normalization is based on 31 anions (O, OH, F), which is considered a robust method.<sup>[1][3][4][5]</sup>

### 2.1. Initial Data Compilation

Begin by tabulating the oxide weight percentages from the EPMA analysis. A typical dataset is shown in Table 1.

Table 1: Example Electron Microprobe Data for a **Tourmaline** Sample

Oxide	Wt%
SiO <sub>2</sub>	35.50
Al <sub>2</sub> O <sub>3</sub>	31.00
FeO (total)	11.50
MgO	2.50
MnO	0.20
CaO	0.80
Na <sub>2</sub> O	2.10
K <sub>2</sub> O	0.10
TiO <sub>2</sub>	0.50
F	0.80
Total	85.00

Note: This total is less than 100% due to the unanalyzed components B<sub>2</sub>O<sub>3</sub>, Li<sub>2</sub>O, and H<sub>2</sub>O.

## 2.2. Calculation Steps

The following steps detail the conversion of oxide wt% to atoms per formula unit (apfu). An example calculation based on the data in Table 1 is provided in Table 2.

**Step 1: Calculate Molecular Proportions** Divide the weight percent of each oxide by its corresponding molecular weight to obtain the molecular proportions.

**Step 2: Calculate Cation Proportions** Multiply the molecular proportions by the number of cations in the oxide formula (e.g., 1 for SiO<sub>2</sub>, 2 for Al<sub>2</sub>O<sub>3</sub>).

**Step 3: Calculate Oxygen Proportions** Multiply the molecular proportions by the number of oxygen atoms in the oxide formula (e.g., 2 for SiO<sub>2</sub>, 3 for Al<sub>2</sub>O<sub>3</sub>). For fluorine, calculate its atomic proportion by dividing its wt% by its atomic weight, and then this becomes its oxygen equivalent for charge balance purposes.

Step 4: Make Assumptions for Unanalyzed Components Since B, Li, and H are not typically measured by EPMA, assumptions must be made.

- Boron ( $B_2O_3$ ): Assume the B-site is fully occupied, which corresponds to 3 Boron atoms per formula unit (apfu).[7]
- Lithium ( $Li_2O$ ): If Li is expected, it can be estimated by iterating the  $Li_2O$  content until the sum of cations in the Y, Z, and T sites equals 15.[1][3][4][5] Alternatively, a multiple regression method can be used if established for the specific **tourmaline** type.[6][8][9] For this example, we will assume Li is negligible.
- Water ( $H_2O$ ): The amount of  $H_2O$  is calculated based on charge balance to ensure the formula is neutral. The number of OH groups is determined by the requirement that the total positive charge from cations equals the total negative charge from anions.

Step 5: Normalize to 31 Anions The normalization factor is calculated based on the sum of oxygen atoms, assuming a basis of 31 anions (O, OH, F). This is a widely accepted method for **tourmaline**. [1][3][4]

- Sum the calculated oxygen proportions from the analyzed oxides.
- Calculate the number of (OH, F) based on charge balance. A common, though potentially inaccurate, initial assumption is that  $(OH + F) = 4$  apfu.[3][4] A more rigorous approach involves calculating OH after cation site allocation to ensure charge neutrality.
- The normalization factor is calculated as:  $Factor = 31 / (\text{Sum of Oxygen Proportions})$ .

Step 6: Calculate Atoms per Formula Unit (apfu) Multiply each cation proportion by the normalization factor to obtain the number of atoms per formula unit for each element.

Table 2: Calculation of Atoms per Formula Unit (apfu) from Oxide Data

Step	Oxide/Element	Wt%	Mol. Wt.	1. Mol. Prop. (Wt%/Mol.Wt.)	2. Cation Prop.	3. Oxygen Prop.	6. Atoms per Formula Unit (apfu)
SiO <sub>2</sub>	35.50	60.08	0.5909	0.5909	1.1818	Si = 5.99	
Al <sub>2</sub> O <sub>3</sub>	31.00	101.96	0.3040	0.6080	0.9120	Al = 6.16	
FeO	11.50	71.84	0.1601	0.1601	0.1601	Fe = 1.62	
MgO	2.50	40.30	0.0620	0.0620	0.0620	Mg = 0.63	
MnO	0.20	70.94	0.0028	0.0028	0.0028	Mn = 0.03	
CaO	0.80	56.08	0.0143	0.0143	0.0143	Ca = 0.14	
Na <sub>2</sub> O	2.10	61.98	0.0339	0.0678	0.0339	Na = 0.69	
K <sub>2</sub> O	0.10	94.20	0.0011	0.0022	0.0011	K = 0.02	
TiO <sub>2</sub>	0.50	79.87	0.0063	0.0063	0.0126	Ti = 0.06	
F	0.80	18.99	0.0421	-	-	F = 0.43	
O=-F	-0.34						
Assumed	B <sub>2</sub> O <sub>3</sub>	10.48	69.62	0.1505	0.3010	0.4515	B = 3.00
Calculated	H <sub>2</sub> O	3.12	18.02	0.1731	H = 0.3462	0.1731	H = 3.50
Totals							

A simplified normalization factor is used here for illustrative purposes. A detailed spreadsheet calculation is recommended.

### 2.3. Cation Site Allocation

The calculated apfu values are allocated to the different crystallographic sites based on ionic radius and charge, following a specific order.<sup>[10]</sup>

Table 3: Cation Site Allocation Protocol

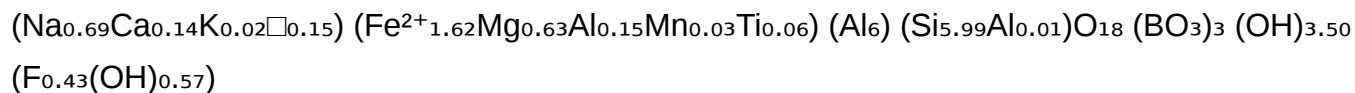
Site	Capacity (apfu)	Allocation Order and Rules	Example Allocation (apfu)
T	6	1. Allocate all Si. 2. If Si < 6, add Al to fill the site.	Si = 5.99 Al = 0.01 Sum T = 6.00
Z	6	1. Allocate remaining Al. 2. If Al < 6, add Fe <sup>3+</sup> , Cr <sup>3+</sup> , V <sup>3+</sup> , Mg.	Al = 6.00 Sum Z = 6.00
Y	3	1. Allocate remaining cations (Al, Fe <sup>2+</sup> , Mg, Mn, Li, Ti).	Al = 0.15 Fe = 1.62 Mg = 0.63 Mn = 0.03 Ti = 0.06 Sum Y = 2.49
X	1	1. Allocate Na, Ca, K. 2. If the sum is < 1, the remainder is a vacancy (□).	Na = 0.69 Ca = 0.14 K = 0.02 Vacancy = 0.15 Sum X = 1.00
B	3	1. Assumed to be 3.	B = 3.00 Sum B = 3.00

### 2.4. Anion Site Allocation and Final Formula

The anions are allocated to the V and W sites.

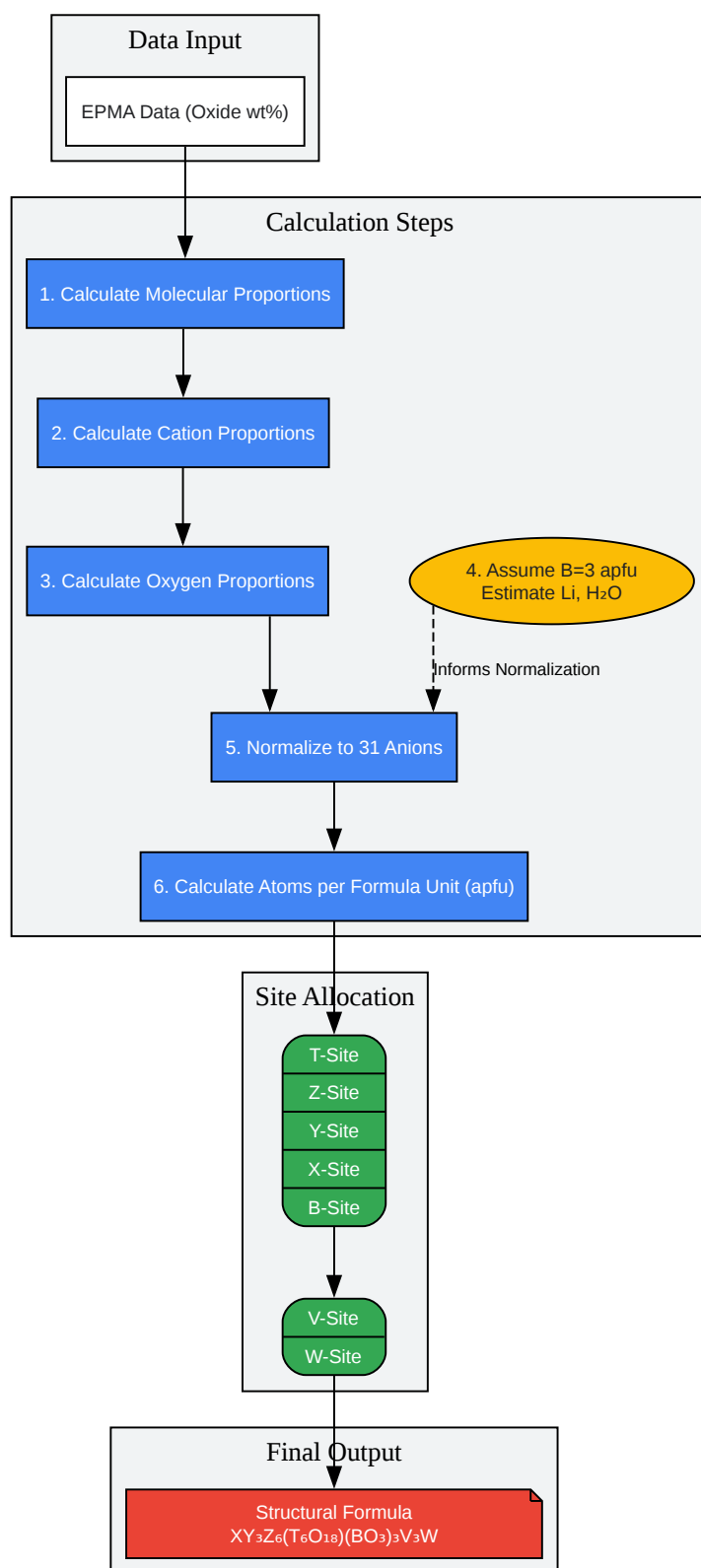
- W-site (1 apfu): F is preferentially allocated here. The remainder is typically OH.
- V-site (3 apfu): This site is filled with the remaining OH.

Based on the example calculation, the final structural formula would be:



## Workflow Visualization

The following diagram illustrates the logical flow of the **tourmaline** structural formula calculation process.



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Caption: Workflow for calculating the **tourmaline** structural formula.



## Concluding Remarks

The calculation of the **tourmaline** structural formula is a critical step in mineralogical research. While the process involves several assumptions, particularly for unanalyzed light elements, the 31-anion normalization method provides a consistent and reliable framework.<sup>[1][3]</sup> For more accurate results, especially concerning Li and the Fe oxidation state, complementary analytical techniques such as LA-ICP-MS for light elements and Mössbauer spectroscopy for Fe valence are recommended.<sup>[1][4]</sup> The spreadsheet-based calculation is a common tool for these computations, and several published versions are available.<sup>[11]</sup>

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